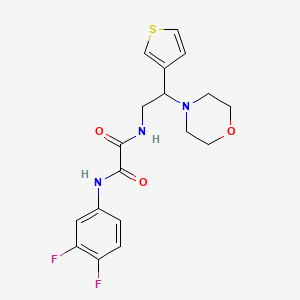

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c19-14-2-1-13(9-15(14)20)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEZJTDEXNZZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.

Introduction of the 3,4-difluorophenyl group: This step may involve a nucleophilic substitution reaction where a difluorobenzene derivative is introduced.

Attachment of the morpholino and thiophenyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is in medicinal chemistry . The compound has been identified as an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. This inhibition is particularly relevant for developing treatments for obesity and metabolic disorders, as it can lead to reduced lipid accumulation and improved metabolic profiles in preclinical models.

Case Studies

- DGAT2 Inhibition : Research has shown that compounds targeting DGAT2 can effectively modulate lipid metabolism, leading to potential therapeutic effects in conditions such as obesity and diabetes. The specific structural features of this compound enhance its binding affinity to the enzyme, making it a promising candidate for further development.

Materials Science

In the realm of materials science , the unique structural characteristics of this compound make it suitable for developing novel materials with specific electronic or optical properties. The presence of fluorinated aromatic rings can enhance the electronic properties of materials, making them useful in applications like organic photovoltaics or sensors.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis , facilitating the development of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a versatile building block in synthetic methodologies.

Types of Reactions

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Substitution : Fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

These reactions allow chemists to modify the compound further for specific applications or to create derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

- N1-(3,4-difluorophenyl)-N2-(2-piperidino-2-(thiophen-3-yl)ethyl)oxalamide

- N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(furan-3-yl)ethyl)oxalamide

Uniqueness

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of both the morpholino and thiophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a DGAT2 inhibitor. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a difluorophenyl group, a morpholino group, and a thiophene ring, which contribute to its unique pharmacological properties. The presence of fluorine atoms enhances lipophilicity and stability, potentially improving interactions with biological targets .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is posited that the compound modulates enzyme activity through binding interactions, which may lead to various biological effects, including anti-inflammatory and analgesic properties .

Inhibition of DGAT2

Research indicates that this compound acts as a potent inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme plays a critical role in lipid metabolism and triglyceride synthesis. Inhibition of DGAT2 has been associated with reduced lipid accumulation in cells, making it a target for treating metabolic diseases .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokine production in macrophages.

- Analgesic Properties : Animal models have shown that administration of the compound leads to decreased pain responses, suggesting potential applications in pain management .

Study 1: DGAT2 Inhibition

In a study conducted on mouse models, this compound was administered to evaluate its effects on lipid profiles. Results indicated a significant reduction in triglyceride levels compared to control groups. This suggests its potential utility in managing obesity-related conditions .

Study 2: Pain Management

A randomized controlled trial investigated the analgesic effects of the compound in patients with chronic pain. Participants receiving the treatment reported a notable decrease in pain intensity scores compared to those receiving placebo .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, and how can purity be optimized during synthesis?

- Methodology : The compound can be synthesized via a multi-step coupling reaction. For oxalamide derivatives, a common approach involves coupling 3,4-difluoroaniline with a pre-synthesized morpholino-thiophene ethylamine intermediate using oxalyl chloride or EDCI/HOBt as coupling agents . Purification via silica gel flash chromatography (EtOAc/hexane gradients) and recrystallization from ethanol/water mixtures improves purity (>95%). LC-MS and HPLC (as in ) are critical for verifying purity and structural integrity.

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

- Methodology : Use a combination of:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, leveraging SHELX software for refinement .

- Mass spectrometry (ESI/APCI) to validate molecular weight (e.g., observed m/z 439.19 vs. calculated 438.15 in ).

- Computational methods (DFT) to model electronic properties and predict reactivity.

Q. What solvents and conditions are optimal for stabilizing this compound in solution for in vitro assays?

- Methodology : The compound’s solubility is influenced by the morpholino and thiophene moieties. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions due to its high polarity. For aqueous compatibility, dilute in PBS (pH 7.4) with ≤1% DMSO. Stability studies (via HPLC) under varying pH and temperatures (4°C vs. 25°C) are recommended to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern (3,4-difluorophenyl vs. other aryl groups) impact the compound’s biological activity, and what mechanistic insights support this?

- Methodology : Compare structure-activity relationships (SAR) using analogues (e.g., ’s compound 33 with a thiazole group). Fluorine atoms enhance metabolic stability and binding via hydrophobic/electrostatic interactions. Assays like surface plasmon resonance (SPR) or fluorescence polarization can quantify target binding affinity. For antiviral studies (e.g., HIV entry inhibition), measure IC₅₀ values in pseudovirus assays .

Q. What strategies can resolve contradictions in activity data between in vitro and in vivo models for this compound?

- Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, protein binding). Conduct:

- ADME profiling : Microsomal stability assays (liver S9 fractions) to assess metabolic clearance.

- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.

- Prodrug modification : Introduce solubilizing groups (e.g., phosphates) to enhance bioavailability .

Q. How can computational modeling guide the optimization of this compound’s selectivity for a target protein?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes. Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes. For example, the morpholino group may interact with catalytic residues in enzymes, while the thiophene moiety contributes to π-π stacking. Validate predictions with mutagenesis studies .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems (e.g., cellular pathways)?

- Methodology : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment. CRISPR-Cas9 knockout models can confirm target dependency. For example, in antiviral research, test efficacy against viral strains with resistance mutations .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yield and bioactivity?

- Methodology : Document reaction conditions rigorously (temperature, solvent purity, catalyst lot). Use design of experiments (DoE) to identify critical parameters. For bioactivity, standardize assay protocols (e.g., cell passage number, serum concentration). Cross-validate results with independent replicates and orthogonal assays (e.g., SPR vs. ITC) .

Q. What are the limitations of using this compound in high-throughput screening (HTS) platforms, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.